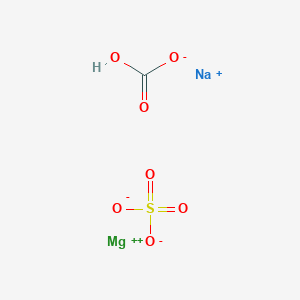
Andrew's liver salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Andrew's liver salt, also known as this compound, is a useful research compound. Its molecular formula is CHMgNaO7S and its molecular weight is 204.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sucrose - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gastrointestinal Applications
1.1 Laxative Properties
Andrew's Liver Salt is commonly used as an osmotic laxative. It works by retaining fluid in the bowel, which softens stool and promotes bowel movements. Clinical observations indicate that it is effective in relieving constipation, especially in cases where other laxatives may not be suitable due to patient conditions or preferences .
1.2 Antacid Effectiveness
The compound also acts as an antacid, neutralizing stomach acid and alleviating symptoms of indigestion and upset stomach. The combination of sodium hydrogen carbonate and citric acid creates an effervescent reaction that enhances the palatability and effectiveness of the treatment . Studies have shown that this compound can effectively release gas during double-contrast radiography examinations of the upper gastrointestinal tract, making it a valuable tool in medical imaging .
Research Findings on Contraceptive Claims
2.1 Investigating Antifertility Effects
Recent studies have explored the potential antifertility effects of this compound. A notable study conducted on adult female Wistar rats suggested that excessive use could lead to endometrial hyperplasia and might prevent pregnancy. Histological examinations revealed significant changes in uterine morphology, including thickening of the endometrium and apoptosis of epithelial cells . This raises questions about its safety and efficacy when used for unintended contraceptive purposes.
2.2 Misconceptions in Contraceptive Use
Despite its laxative properties, there are anecdotal claims regarding this compound being used as a contraceptive method among young women. Participants in focus group discussions indicated that some believe it weakens sperm upon ingestion before sexual intercourse, although no scientific evidence supports this claim . Such misconceptions highlight the need for public education regarding safe contraceptive practices.
Summary of Key Applications
Recommendations for Future Research
- Further studies should be conducted to explore the long-term effects of this compound on reproductive health.
- Educational initiatives are necessary to inform users about the proper applications of this compound and dispel myths regarding its contraceptive capabilities.
- Comparative studies with other laxatives and antacids could provide insights into the relative effectiveness and safety of this compound.
Propiedades
Número CAS |
138230-27-0 |
|---|---|
Fórmula molecular |
CHMgNaO7S |
Peso molecular |
204.38 g/mol |
Nombre IUPAC |
magnesium;sodium;hydrogen carbonate;sulfate |
InChI |
InChI=1S/CH2O3.Mg.Na.H2O4S/c2-1(3)4;;;1-5(2,3)4/h(H2,2,3,4);;;(H2,1,2,3,4)/q;+2;+1;/p-3 |
Clave InChI |
ZDXSOOBRDLVPON-UHFFFAOYSA-K |
SMILES |
C(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |
SMILES isomérico |
[H+].C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |
SMILES canónico |
[H+].C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |
Sinónimos |
Andrew's Liver Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















